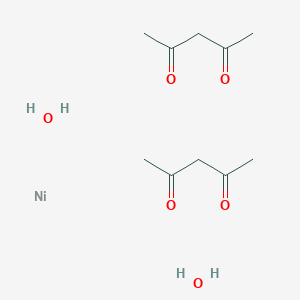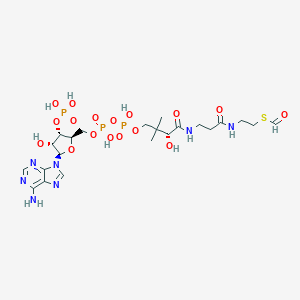
formyl-CoA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Formyl-CoA is a molecule that plays a crucial role in various metabolic pathways, including amino acid catabolism, fatty acid oxidation, and methanogenesis. It is a coenzyme A (CoA) ester of formic acid, which is produced during the breakdown of various organic compounds. This compound is an important intermediate in the production of ATP, which is the primary energy currency of the cell.
Aplicaciones Científicas De Investigación
Enzymatic Structure and Mechanism
Formyl-CoA Transferase Structure : The structure of this compound transferase from Oxalobacter formigenes reveals a novel fold and striking assembly of the homodimer, with implications for understanding the family of CoA-transferases. The enzyme plays a key role in the first step of oxalate degradation, important in mammalian oxalate catabolism (Ricagno et al., 2003).
Catalytic Mechanism Insight : Research on this compound transferase has provided insights into its catalytic mechanism, involving the reversible transfer of a CoA carrier between this compound and oxalate. This understanding is vital for studying Class III CoA-transferase family and redefining their reaction mechanisms (Berthold et al., 2008).
Kinetic Characterization : Detailed kinetic characterizations of this compound transferase suggest catalysis via anhydride intermediates, providing a foundation for the enzymatic process critical in oxalate-dependent ATP synthesis (Jónsson et al., 2004).
Biotechnological Applications
C1 Bioconversion with this compound : A prokaryotic variant of 2-hydroxyacyl-CoA lyase demonstrates the ligation of carbonyl-containing molecules with this compound for C1 bioconversion. This finding is pivotal for biotechnological processes involving one-carbon feedstocks (Chou et al., 2019).
Lactobacillus and Oxalate Homeostasis : Study on Lactobacillus acidophilus highlights the activity of this compound transferase in regulating intestinal oxalate homeostasis, underscoring its potential role in probiotic applications (Turroni et al., 2007).
Biochemical and Environmental Implications
Hydrogenase Maturation : Research indicates that HypX, essential for the maturation of [NiFe] hydrogenase, uses this compound in the process of synthesizing CO ligands. This study contributes to our understanding of metalloenzyme biosynthesis and hydrogenase function (Schulz et al., 2019).
Efficient C1 Elongation Pathways : The process developed for elongating the C1 compound this compound provides a new approach for C1 bioconversion, with implications for engineering synthetic methylotrophy in organisms (Woolston, 2019).
Oxalate Degradation by Bifidobacteria : The characterization of oxalyl-CoA decarboxylase in Bifidobacterium lactis shows its role in the degradation of oxalate to this compound, suggesting a potential role of these bacteria in intestinal oxalate breakdown (Federici et al., 2004).
Chromium Reduction with this compound : A study on Pd nanocatalysts regulated by coenzyme A (CoA) for the reduction of hexavalent chromium using formic acid highlights a novel environmental application of this compound (Dai et al., 2018).
Propiedades
Número CAS |
13131-49-2 |
|---|---|
Fórmula molecular |
C22H36N7O17P3S |
Peso molecular |
795.5 g/mol |
Nombre IUPAC |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] methanethioate |
InChI |
InChI=1S/C22H36N7O17P3S/c1-22(2,17(33)20(34)25-4-3-13(31)24-5-6-50-11-30)8-43-49(40,41)46-48(38,39)42-7-12-16(45-47(35,36)37)15(32)21(44-12)29-10-28-14-18(23)26-9-27-19(14)29/h9-12,15-17,21,32-33H,3-8H2,1-2H3,(H,24,31)(H,25,34)(H,38,39)(H,40,41)(H2,23,26,27)(H2,35,36,37)/t12-,15-,16-,17+,21-/m1/s1 |
Clave InChI |
SXMOKYXNAPLNCW-GORZOVPNSA-N |
SMILES isomérico |
CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC=O)O |
SMILES |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC=O)O |
SMILES canónico |
CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC=O)O |
Descripción física |
Solid |
Sinónimos |
formyl-CoA formyl-coenzyme A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




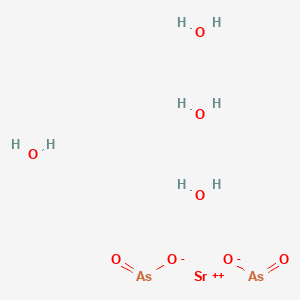
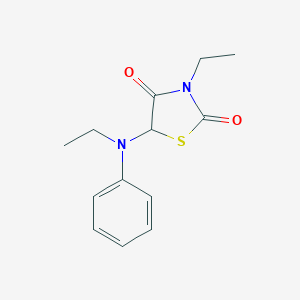
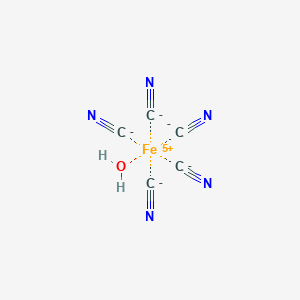

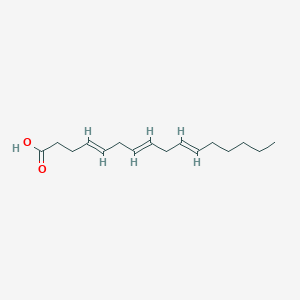
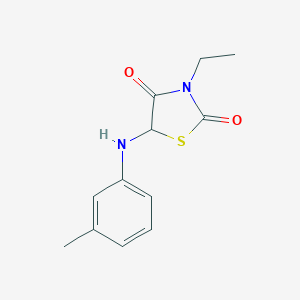
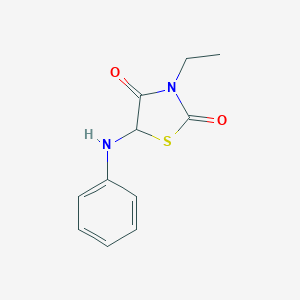
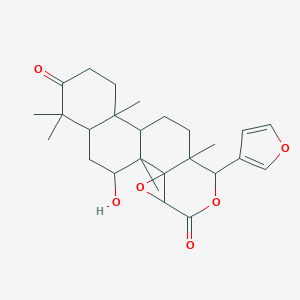

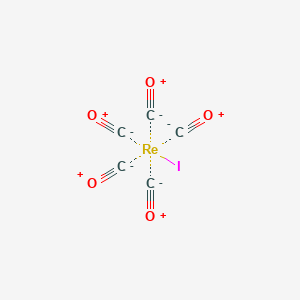
![2-{[3-(4-Fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]amino}benzoic acid](/img/structure/B227598.png)
